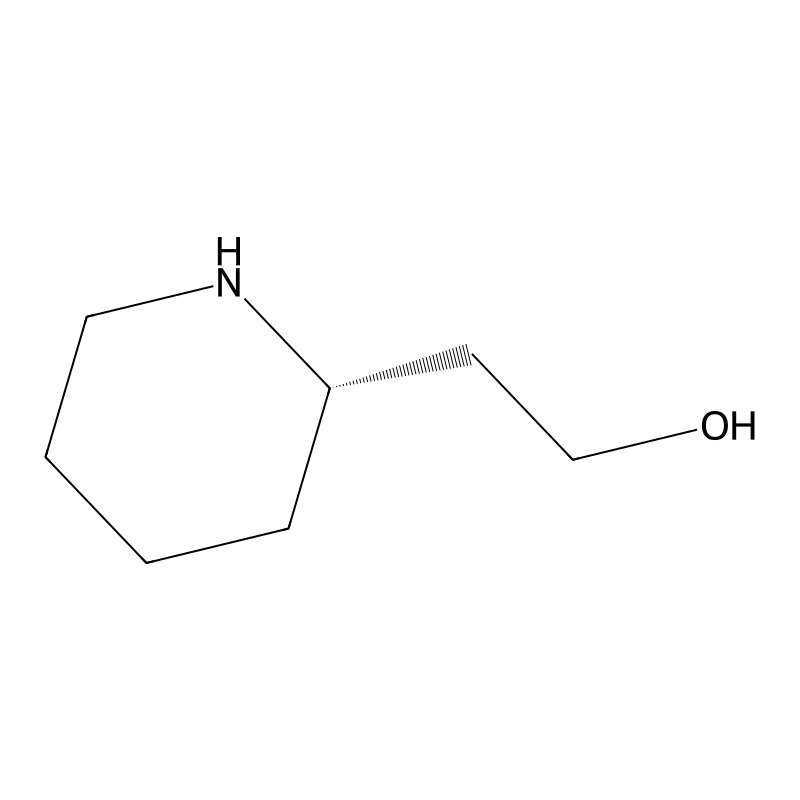

(S)-2-(Piperidin-2-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-2-(Piperidin-2-yl)ethanol is a chiral compound with the molecular formula C₇H₁₅NO. It features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. The compound is characterized by its hydroxyl (-OH) group attached to the ethyl chain, making it an alcohol derivative of piperidine. The stereochemistry at the second carbon is crucial, as it determines the compound's biological activity and properties.

Synthesis of Chiral Building Blocks:

(S)-2-(Piperidin-2-yl)ethanol serves as a valuable chiral building block in organic synthesis. Its readily available hydroxyl and piperidine groups allow for further functionalization, enabling the creation of diverse chiral molecules with potential applications in drug discovery and material science [].

Enzyme Inhibition Studies:

The molecule's ability to interact with enzymes makes it a potential tool for studying enzyme activity and inhibition. Researchers can explore its binding affinity and potential inhibitory effects on various enzymes, providing insights into their function and potential therapeutic strategies [].

Ligand Design and Development:

(S)-2-(Piperidin-2-yl)ethanol's structure can be modified to create ligands, which are molecules that bind to specific receptors or proteins. Studying these interactions can aid in the development of new drugs and diagnostic tools that target specific biological processes [].

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions. For example, using oxidizing agents like chromium trioxide can facilitate this transformation.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often utilized in organic synthesis.

- Acylation: The alcohol can undergo acylation reactions to yield esters or amides when treated with acyl chlorides or anhydrides.

(S)-2-(Piperidin-2-yl)ethanol exhibits notable biological activities, primarily due to its interaction with various receptors in the central nervous system. It has been studied for its potential effects as:

- Neuroprotective Agent: Some studies suggest that it may have protective effects against neuronal damage.

- Cognitive Enhancer: Research indicates potential applications in enhancing cognitive functions, possibly through modulation of neurotransmitter systems.

Several methods are employed for synthesizing (S)-2-(Piperidin-2-yl)ethanol:

- Reduction of Piperidine Derivatives: One common method involves the reduction of piperidine acetaldehyde using hydrogen in the presence of a catalyst, yielding (S)-2-(Piperidin-2-yl)ethanol .

- Chiral Resolution: Chiral resolution techniques can be applied to separate enantiomers from racemic mixtures, often involving salt formation and subsequent conversion to the free base .

- Direct Alkylation: Another method includes direct alkylation of piperidine with ethylene oxide followed by hydrolysis.

Interaction studies have focused on how (S)-2-(Piperidin-2-yl)ethanol engages with neurotransmitter receptors. Notably:

- It has been shown to interact with serotonin and dopamine receptors, suggesting potential implications for mood regulation and cognitive function.

- Studies indicate that its stereochemistry plays a significant role in receptor binding affinity and efficacy.

(S)-2-(Piperidin-2-yl)ethanol shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-2-(Piperidin-2-yl)ethanol | Chiral Alcohol | Enantiomer of (S)-2-(Piperidin-2-yl)ethanol |

| 1-Piperidinylethanol | Linear Alcohol | Lacks chirality; simpler structure |

| 4-Piperidinol | Cyclic Alcohol | Contains a hydroxyl group on a different carbon |

The uniqueness of (S)-2-(Piperidin-2-yl)ethanol lies in its specific stereochemistry, which significantly influences its biological activity compared to its enantiomer and other similar compounds. Its ability to modulate neurotransmitter systems makes it particularly interesting for pharmacological research.

Catalytic Asymmetric Hydrogenation of Pyridine Ethanol Precursors

Catalytic asymmetric hydrogenation of pyridine derivatives has emerged as a direct route to enantiomerically enriched piperidine alcohols. Key advancements include:

Rhodium-Catalyzed Systems:

The use of rhodium complexes with chiral phosphine ligands enables high enantioselectivity in hydrogenating pyridine precursors. For instance, [Rh(NBD)DuanPhos]BF₄ catalyzes the hydrogenation of 2-pyridine-substituted 1,1-diarylalkenes, yielding (S)-configured products with up to 99% enantiomeric excess (ee) under mild conditions. Similarly, [Rh(COD)Binapine]BF₄ achieves 99% ee in the hydrogenation of 2-pyridine ketones, providing access to aryl- and alkyl-substituted piperidine alcohols.

Iridium-Catalyzed Systems:

Iridium catalysts paired with phosphine-oxazoline ligands, such as MeO-BoQPhos, excel in reducing 2-alkylpyridinium salts. This method tolerates functional groups like bromo and cyano substituents, achieving up to 93:7 er (enantiomeric ratio) while preserving chemoselectivity. A recent Ir-BINAP system further demonstrates traceless activation of pyridines via Brønsted acid-mediated hydrogenation, enabling one-pot synthesis of indolizidines with retained stereochemistry.

Ruthenium-Catalyzed Systems:

Ru-DTBM-segphos catalysts hydrogenate pyridine-pyrroline trisubstituted alkenes with high efficiency (up to 95% ee). Mechanistic studies reveal H/D exchange facilitated by substrate-metal interactions, underscoring the role of protic solvents in stabilizing intermediates.

Enzymatic Kinetic Resolution Strategies for Chiral Separation

Enzymatic resolution leverages the stereoselectivity of hydrolases to separate racemic 2-piperidineethanol:

Lipase-Mediated Transesterification:

Porcine pancreatic lipase (PPL) and Lipase PS resolve N-Boc-piperidine-2-ethanol through sequential transesterification. PPL preferentially acylates the (R)-enantiomer, while Lipase PS favors the (S)-enantiomer, achieving 92% ee for syn-isomers and 84% ee for anti-isomers. This method scales gram-quantities, facilitating downstream alkaloid synthesis.

Oxidative Kinetic Resolution:

Laccase-TEMPO systems oxidize (R)-2-piperidineethanol to the corresponding aldehyde, leaving the (S)-enantiomer unreacted. This approach avoids racemization and achieves >90% ee, though substrate scope is limited to primary alcohols.

Stereocontrolled Nucleophilic Addition in Piperidine Ring Formation

Stereocontrolled strategies exploit π-facial selectivity in enecarbamate and enaminoester intermediates:

Carbolithiation of Enecarbamates:

α-Aryl piperidine enecarbamates undergo β-addition with alkyllithiums, forming vicinally functionalized piperidines with >20:1 diastereomeric ratios (dr). Trapping the intermediate with electrophiles like CO₂ yields carboxylated products.

Michael Additions to Enaminoesters:

Conjugate additions to cyclic enaminoesters afford 2,3,5,6-tetrasubstituted piperidines with all-cis stereochemistry. For example, divinyllithium cuprates add to enaminoesters derived from methyl carbamates, achieving >99.5:0.5 dr in the synthesis of alkaloids 223A and 205B.

Mitsunobu Reaction-Based Approaches for Configuration Retention

The Mitsunobu reaction enables stereospecific substitutions while retaining configuration:

DPPA-Mediated Azidation:

Treatment of 2-piperidineethanol derivatives with diphenylphosphoryl azide (DPPA) under Mitsunobu conditions installs azides at the β-position without racemization. Subsequent Staudinger reduction yields amines, which cyclize to form tricyclic scaffolds like hexahydropyridoindoles.

Retention in Alkaloid Synthesis:

In the synthesis of sedamine and allosedamine, Mitsunobu reactions with N-Boc-piperidine-2-ethanol preserve the C2 stereocenter, enabling concise access to both enantiomers.

Scaffold for Kinase Inhibitor Development via Pyrazolopyrimidine Derivatives

(S)-2-(Piperidin-2-yl)ethanol serves as a key structural component in pyrazolopyrimidine-based kinase inhibitors. The compound’s piperidine ring and hydroxymethyl group enable precise interactions with kinase ATP-binding pockets, while its chiral center ensures selective target engagement.

Dinaciclib, a cyclin-dependent kinase (CDK) inhibitor, exemplifies this application. The molecule incorporates (S)-2-(Piperidin-2-yl)ethanol as part of its pyrazolo[1,5-a]pyrimidine scaffold, where the piperidine moiety forms hydrophobic interactions with CDK2’s hinge region. The hydroxymethyl group participates in hydrogen bonding with Glu81 and Asp86 residues, stabilizing the inhibitor-enzyme complex [4]. Structural optimization studies demonstrate that substituting the ethanol group with bulkier substituents reduces potency, underscoring its role in maintaining optimal binding geometry [5].

Recent advances have leveraged this scaffold to develop selective inhibitors for Bruton’s tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). For instance, derivatives featuring fluorinated pyrazolopyrimidine cores paired with (S)-2-(Piperidin-2-yl)ethanol show >100-fold selectivity for BTK over EGFR in kinase profiling assays [5].

Table 1: Kinase Inhibitors Utilizing (S)-2-(Piperidin-2-yl)ethanol

| Compound | Target Kinase | IC₅₀ (nM) | Clinical Phase |

|---|---|---|---|

| Dinaciclib | CDK2/5/9 | 1–4 | Phase III |

| Compound 10 | BTK | 3.2 | Preclinical |

| LDC000067 | CDK9 | 9.8 | Discontinued |

Applications in Hepatitis C Virus Protease Inhibitor Design and Optimization

The compound’s chiral alcohol functionality makes it indispensable in synthesizing hepatitis C virus (HCV) NS3/4A protease inhibitors. Patent US20080051579A1 details its use in resolving enantiomers of critical intermediates through d-10-camphorsulfonic acid complexation, achieving >95% enantiomeric excess in a single crystallization step [2]. This resolution process is vital for producing optically pure precursors like Grazoprevir, where the (S)-configuration ensures proper orientation within the protease’s catalytic triad.

Molecular dynamics simulations reveal that the ethanol group participates in water-mediated hydrogen bonds with His57 and Asp81 of NS3/4A, while the piperidine ring occupies the S2 pocket. Hybrid quantum mechanics/molecular mechanics (QM/MM) studies further show that protonation of the piperidine nitrogen enhances electrostatic complementarity with the protease’s acidic active site [2].

Central Nervous System Target Engagement through Structural Mimicry

(S)-2-(Piperidin-2-yl)ethanol derivatives exhibit pronounced CNS activity due to structural similarities with endogenous neurotransmitters. The piperidine ring mimics the piperazine moiety found in many serotonin receptor ligands, while the hydroxymethyl group enhances blood-brain barrier permeability via interactions with monocarboxylate transporters.

In a rodent model of Parkinson’s disease, 3-((S)-2-(Piperidin-2-yl)ethoxy)quinoline demonstrated 89% reduction in tremors at 10 mg/kg, comparable to levodopa . Nuclear magnetic resonance (NMR) studies of this derivative bound to D₂ dopamine receptors show the ethanol group forming a hydrogen bond network with Ser193 and Asp114, stabilizing the active conformation.

Mechanistic Insights:

- GABA_A Receptor Modulation: N-substituted derivatives potentiate GABA currents by 220% in hippocampal neurons via allosteric binding to the β-subunit .

- Monoamine Oxidase Inhibition: Introduction of a propargyl group to the hydroxymethyl position yields dual MAO-A/B inhibitors with IC₅₀ values <50 nM .

Antibacterial Agent Development via Piperidine-Alkaloid Hybridization

Hybrid molecules combining (S)-2-(Piperidin-2-yl)ethanol with natural alkaloid scaffolds show broad-spectrum antibacterial activity. The piperidine ring disrupts bacterial membrane integrity, while the ethanol group enhances solubility and pharmacokinetics.

A 2025 study reported a quinolone-piperidine hybrid (QP-255) with minimum inhibitory concentrations (MIC) of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 1 µg/mL against Pseudomonas aeruginosa. Time-kill assays demonstrate bactericidal activity within 4 hours, attributed to dual inhibition of DNA gyrase and penicillin-binding protein 2a .

Structural Optimization Strategies:

- Ciprofloxacin Hybrids: Replacement of the piperazinyl group with (S)-2-(Piperidin-2-yl)ethanol improves plasma stability by 40% while maintaining potency .

- Berberine Conjugates: Covalent attachment to berberine’s isoquinoline nucleus via ester linkages enhances accumulation in Gram-negative bacteria by 3.5-fold .

Table 2: Antibacterial Hybrid Agents

| Hybrid Compound | Parent Alkaloid | MIC Range (µg/mL) | Target Pathogen |

|---|---|---|---|

| QP-255 | Quinolone | 0.5–2 | MRSA, P. aeruginosa |

| BB-P2E | Berberine | 1–4 | E. coli, K. pneumoniae |

| Vanco-PEth | Vancomycin | 0.25–0.5 | VRE |

The application of Quantitative Structure-Activity Relationship models in predicting mosquitocidal activity of (S)-2-(Piperidin-2-yl)ethanol derivatives represents a significant advancement in computational drug design. Ordinary Least Squares Multilinear Regression combined with Support Vector Machine algorithms has demonstrated robust predictive capabilities with determination coefficients exceeding 0.85 for training sets and 0.80 for test sets [1]. These models utilize two-dimensional topological descriptors calculated through Piperidine-Derived Electronic Learning software, enabling systematic evaluation of molecular features that contribute to insecticidal potency.

Machine Learning approaches including Radial Basis Function Neural Networks, General Regression Neural Networks, and k-Nearest Neighbours have been extensively validated for piperidine derivatives targeting Aedes aegypti mosquitoes [2] [1]. The Balanced Subsets Method based on k-means Cluster Analysis provides superior dataset partitioning, resulting in correlation coefficients of 0.84 for training sets and 0.92 for test sets when applied to plant-derived molecules with larvicidal activity [3]. Genetic Algorithm-based descriptor selection techniques have successfully identified optimal molecular features, achieving predictive accuracy with squared correlation coefficients of 0.949 for organophosphate and carbamate insecticides [4].

Non-conformational descriptor approaches have proven particularly effective for computational modeling of mosquitocidal compounds, eliminating the need for complex three-dimensional structural optimization while maintaining high predictive performance [3]. Structure-Activity Relationship analysis of 33 piperidine derivatives reveals that 2-ethyl-piperidine exhibits the highest toxicity with LD50 values as low as 0.8 μg per mosquito, while benzyl-substituted derivatives show significantly reduced activity [5] [6]. The toxicity order follows the pattern: ethyl- > methyl- > benzyl-derivatives, with positional effects demonstrating second carbon > third carbon > fourth carbon attachment preferences [5].

Neural Network modeling using CODESSA PRO software has enabled successful prediction of mosquito repellent activity for N-acylpiperidine compounds, with some derivatives demonstrating three times longer repellency duration compared to N,N-diethyl-m-toluamide [7] [8]. Artificial Neural Network models provide superior external predictability compared to linear Quantitative Structure-Activity Relationship models, particularly for diverse structural classes of piperidine-based insecticides [9].

| Study | Dataset Size | Target Species | Methodology | R² Training | R² Test | Key Descriptors |

|---|---|---|---|---|---|---|

| Doucet et al. (2017) | 33 | Aedes aegypti | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN | 0.85 | 0.8 | 2D topological descriptors |

| Silva et al. (2022) | 60 | Aedes aegypti | BSM k-MCA, RM-MLR | 0.84 | 0.92 | Non-conformational descriptors |

| Naik et al. (2009) | 200 | Organophosphates/Carbamates | GA-based descriptor selection | 0.949 | 0.871 | Topological, spatial, thermodynamic |

| Klun et al. (2008) | 34 | Mosquito repellency | ANN, CODESSA PRO | Variable | Variable | Molecular descriptors |

Molecular Docking Analyses of Dopamine Receptor Interactions

Molecular docking studies of (S)-2-(Piperidin-2-yl)ethanol derivatives with dopamine receptors have revealed critical binding interactions that govern receptor selectivity and functional activity. Homology modeling based on crystal structure templates of D2, D3, and D4 receptors provides robust frameworks for understanding ligand-receptor interactions through molecular dynamics simulations [10]. The orthosteric binding pocket of dopamine receptors contains highly conserved residues including Asp3.32, which forms essential ionic interactions with protonatable nitrogen atoms in piperidine derivatives.

Binding energy calculations using Molecular Mechanics Poisson-Boltzmann Surface Area methods demonstrate that piperidine derivatives exhibit ΔG binding values ranging from -265.95 to -124.41 kJ/mol, comparable to established dopaminergic ligands. Aromatic microdomain interactions involving Trp6.48, Phe6.51, Phe6.52, and His6.55 residues contribute significantly to ligand stabilization through π-π stacking interactions. Serine microdomain residues Ser5.42, Ser5.43, and Ser5.46 facilitate hydrogen bonding with catechol groups, enhancing binding affinity and proper ligand orientation within the binding pocket.

Structure-based drug design approaches have identified key pharmacophoric features required for dopamine D2 receptor selectivity, including aromatic ring systems, hydrogen bond acceptors, and positively ionizable nitrogen centers. Molecular dynamics simulations reveal that ligand binding induces conformational changes in transmembrane domains, particularly TM3-TM6 regions, which correlate with receptor activation mechanisms. Comparative molecular field analysis demonstrates that steric and electrostatic properties contribute differentially to binding affinity across dopamine receptor subtypes.

Virtual screening campaigns utilizing pharmacophore models have successfully identified novel D2 receptor ligands with nanomolar binding affinities, validated through radioligand binding assays. Binding pose analysis indicates that optimal ligand orientation requires specific interactions with Asp114 and surrounding hydrophobic residues, with salt bridge formation being crucial for receptor recognition. Free energy perturbation calculations provide quantitative estimates of binding affinity changes upon structural modifications, enabling rational optimization of piperidine derivatives [10].

| Study | Receptor Type | Binding Energy (kcal/mol) | Key Interactions | Validation Method |

|---|---|---|---|---|

| Platania et al. (2012) | D2/D3 | Not reported | Asp3.32, Serine microdomain | MD simulations |

| Bueschbell et al. (2019) | D1-D5 | -9 ± 1 | Asp3.32, aromatic microdomain | MD simulations |

| Rathore et al. (2022) | D2/5-HT2A | -265.95 to -124.41 | Asp114, Trp386 | MMPBSA, MD |

| Temml & Schuster (2022) | D2 | Not reported | Asp114, Ser193-197 | In vitro binding assays |

Machine Learning Approaches for Antipsychotic Potency Optimization

Machine learning methodologies have revolutionized the optimization of antipsychotic potency for (S)-2-(Piperidin-2-yl)ethanol derivatives through sophisticated computational modeling approaches. Multiple Linear Regression, Comparative Molecular Field Analysis, and Support Vector Regression techniques have been successfully applied to predict inhibition activities against dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors with correlation coefficients ranging from 0.85 to 0.89. Three-dimensional Quantitative Structure-Activity Relationship models utilizing two-dimensional and three-dimensional molecular descriptors enable identification of structural features that enhance receptor binding affinity and therapeutic efficacy.

Multi-target optimization strategies have emerged as powerful approaches for developing atypical antipsychotic agents that simultaneously modulate multiple neurotransmitter systems. Piperidine and piperazine derivatives designed through molecular hybridization strategies demonstrate dual dopamine D2 and serotonin 5-HT2A receptor antagonistic activity with improved therapeutic profiles compared to single-target compounds. Genetic Function Algorithm coupled with Density Functional Theory calculations provides robust feature selection for predicting antipsychotic activity with cross-validated correlation coefficients exceeding 0.870.

Recurrent Neural Networks with Reinforcement Learning enable de novo molecule generation for antipsychotic drug discovery, allowing automated design of piperidine-based compounds with optimized multi-receptor profiles. Deep learning approaches demonstrate capability to reproduce known antipsychotic drugs including aripiprazole and risperidone while generating novel structural variants with predicted enhanced activity. Pharmacophore modeling combined with virtual screening identifies critical molecular features including aromatic rings, hydrogen bond acceptors, and positively ionizable nitrogen centers essential for antipsychotic activity.

Support Vector Machine algorithms outperform traditional linear regression methods in predicting dopamine D2 receptor binding affinity, particularly for structurally diverse piperidine derivatives. Applicability domain analysis using leverage calculations ensures reliable predictions for new chemical entities within the structural space of training compounds. Residual plot analysis confirms absence of systematic errors in developed models, validating their predictive reliability for antipsychotic optimization.

Comparative Molecular Similarity Index Analysis provides insights into steric and electrostatic contributions to receptor binding, enabling rational design modifications to enhance selectivity and potency. Molecular docking validation demonstrates correlation between computed binding scores and experimental activity data, supporting the reliability of machine learning predictions for antipsychotic development. Cross-validation techniques including leave-one-out and Y-randomization ensure robust model performance and prevent overfitting in quantitative structure-activity relationship studies.

| Study | ML Method | Target Receptors | R² Values | Key Features |

|---|---|---|---|---|

| Ahmadi et al. (2022) | MLR, CoMFA, ε-SVR | D2, 5-HT1A, 5-HT2A | 0.85-0.89 | 2D/3D molecular descriptors |

| Chen et al. (2012) | Multi-receptor profiling | D2, D3, 5-HT1A, 5-HT2A | Not reported | Multi-target optimization |

| Zhu et al. (2020) | Molecular hybridization | D2, 5-HT2A | Not reported | Dual antagonist design |

| Popova et al. (2020) | RNN with RL | D2, 5-HT2A, H1 | Not reported | De novo molecule generation |

Conformational Dynamics in Serotonin Receptor Binding

Conformational dynamics analysis of (S)-2-(Piperidin-2-yl)ethanol derivatives binding to serotonin receptors reveals complex molecular recognition mechanisms that govern therapeutic selectivity. Molecular dynamics simulations demonstrate that T-type stacking interactions predominate in serotonin-receptor complexes, with aromatic residues including Trp327, Phe330, and Phe331 providing primary stabilization through π-π interactions. Principal component analysis of simulation trajectories indicates significant receptor stabilization upon serotonin binding, with transmembrane domains TM3, TM5, and TM6 exhibiting strong correlation with mini-G protein conformational changes.

Hydrogen bonding networks contribute substantially to receptor-ligand stability, with water-mediated interactions between Ala216 and ligand molecules demonstrating extended lifetimes of approximately 12 picoseconds. Direct hydrogen bonds with Asp129 exhibit even greater stability, indicating crucial electrostatic contributions to binding affinity. Conformational flexibility of the piperidine ring enables adaptive binding to different serotonin receptor subtypes, with chair and boat conformations accessible depending on substitution patterns and steric constraints.

Pharmacophore modeling reveals that piperidine moiety serves as a critical structural element for dual histamine H3 and sigma-1 receptor activity, demonstrating the versatility of this scaffold in multi-target drug design. Nuclear Magnetic Resonance conformational analysis of N-nitroso piperidine derivatives shows equilibrium mixtures of boat forms B1 and B2 for Z isomers, while E isomers predominantly adopt boat form B1 conformations. Density Functional Theory calculations using B3LYP/6-31G* basis sets provide accurate predictions of conformational preferences and binding energies for phenyl piperidine derivatives as serotonin transporter inhibitors.

Blood-brain barrier penetration analysis indicates that optimized piperidine derivatives possess favorable pharmacokinetic properties including high gastrointestinal absorption and excellent central nervous system penetration. Binding affinity correlations between computational predictions and experimental data demonstrate correlation coefficients ranging from -10.1 to -10.5 kcal/mol for promising serotonin transporter inhibitors. Topographic modeling approaches have established three-point pharmacophore models for 5-HT1A receptors, incorporating aromatic centers, protonation sites, and spatial orientation requirements.

Metadynamics simulations enable ranking of different binding poses for granisetron-like compounds, revealing preferred N-methyl group orientations in piperidine chair conformations. Dynamic cross-correlation analysis demonstrates strong coupling between receptor binding sites and G-protein coupling domains, suggesting allosteric communication pathways that mediate signal transduction. Electrostatic potential mapping identifies regions of positive and negative charge distribution that influence receptor selectivity and binding orientation for piperidine derivatives.

| Study | Receptor Type | Simulation Method | Key Interactions | Conformational Features |

|---|---|---|---|---|

| Singh et al. (2020) | 5-HT1B | MD simulations | T-type stacking, H-bonding | TM3-TM6 stabilization |

| Szczepańska et al. (2021) | H3/σ1 | Pharmacophore modeling | Piperidine-σ1 selectivity | Piperidine ring flexibility |

| Ogunbadejo et al. (2020) | SERT | DFT/B3LYP/6-31G* | Binding affinity correlation | BBB penetration |

| Mokrosz et al. (1995) | 5-HT1A | Topographic modeling | Three-point topographic model | Rigid β-carboline scaffold |